molecular formula C8H6BrNO B2827900 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one CAS No. 1428651-90-4

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one

Cat. No.: B2827900
CAS No.: 1428651-90-4
M. Wt: 212.046
InChI Key: NJWBNFSXZZLYMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one” contains multiple bonds, aromatic bonds, and a pyridine . It has a five-membered ring, a six-membered ring, and a nine-membered ring .

Properties

IUPAC Name

4-bromo-5,6-dihydrocyclopenta[c]pyridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWBNFSXZZLYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CN=CC(=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-(3,5-dibromopyridin-4-yl)propanoate (30 g, 89 mmol) in THF (50 mL) was added slowly n-BuLi (71.2 mL, 178 mmol, 2.5 M in hexane) at −78° C. The resulting mixture was stirred for another 30 min at −78° C. before it was quenched with water, and extracted with EtOAc (500 mL×3). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to give a crude product which was purified by column chromatography (n-pentane:EtOAc=5:1) to give title compound (7 g, 37%) as a white solid. MS: 211.8 (M+H+, 1 Br).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
71.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods II

Procedure details

The crude sodium 4-bromo-6-(methoxycarbonyl)-5H-cyclopenta[c]pyridin-7-olate (20.0 mmol) was dissolved in aq. 6 M HCl, (54 mL) and heated at reflux for 1.5 h. The acidic solution was cooled in ice, poured into Et2O, basified with aq. 6 M KOH (to give a pH of −9) and extracted with Et2O (2×). The Et2O phases were collected, dried over Na2SO4, concentrated and purified by flash chromatography (20 g SiO2, i-PrOH (1%)/CH2Cl2) to afford after trituration with a small amount of Et2O the title compound (0.69 g, 16% over 2 steps) as pink solid. MS: 212.0 (M+H−, 1 Br).
Name
sodium 4-bromo-6-(methoxycarbonyl)-5H-cyclopenta[c]pyridin-7-olate
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

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